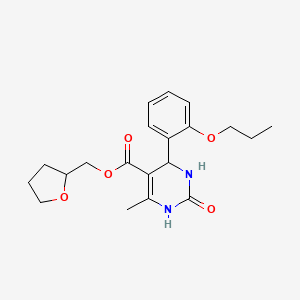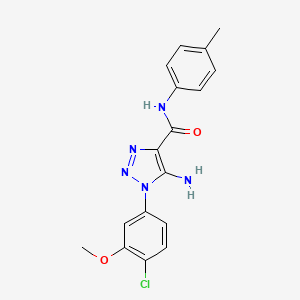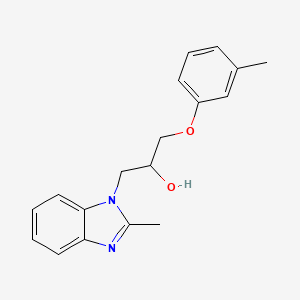![molecular formula C18H29NO2 B5204490 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine](/img/structure/B5204490.png)
4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine, also known as SR-9009, is a research chemical that has gained significant attention in recent years due to its potential applications in the field of medicine and sports performance. This chemical compound belongs to the class of Rev-Erb agonists and has been shown to have a significant impact on the circadian rhythm of the body.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine has a wide range of potential scientific research applications. It has been shown to have a significant impact on the circadian rhythm of the body, which makes it a potential treatment for sleep disorders. Additionally, it has been shown to have potential applications in the treatment of metabolic disorders, such as obesity and diabetes, due to its ability to regulate glucose and lipid metabolism. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine involves its ability to activate the Rev-Erb protein, which is a key regulator of the circadian rhythm. This activation leads to the regulation of various metabolic processes, including glucose and lipid metabolism. Additionally, it has been shown to have an impact on the expression of genes involved in inflammation and oxidative stress, which makes it a potential treatment for various diseases.
Biochemical and Physiological Effects:
4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine has been shown to have a wide range of biochemical and physiological effects. It has been shown to regulate glucose and lipid metabolism, which makes it a potential treatment for metabolic disorders. Additionally, it has been shown to have an impact on the expression of genes involved in inflammation and oxidative stress, which makes it a potential treatment for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine in lab experiments is its ability to regulate the circadian rhythm of the body. This makes it a potential treatment for sleep disorders and other conditions related to the circadian rhythm. Additionally, it has been shown to have potential applications in the treatment of metabolic disorders and neurodegenerative diseases.
One of the limitations of using 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine in lab experiments is its limited availability. This makes it difficult for researchers to obtain and use in their experiments. Additionally, there is still much to learn about the long-term effects of using this compound, which makes it important for further research to be conducted.
Zukünftige Richtungen
There are several potential future directions for the research on 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine. One potential direction is the development of new treatments for sleep disorders and other conditions related to the circadian rhythm. Additionally, there is potential for the development of new treatments for metabolic disorders and neurodegenerative diseases. Further research is needed to better understand the long-term effects of using this compound and to identify any potential side effects.
Synthesemethoden
The synthesis of 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine is a complex process that involves multiple steps. The first step involves the reaction of 4-isopropyl-3-methylphenol with 1,4-dibromobutane in the presence of potassium carbonate. The resulting product is then reacted with morpholine in the presence of cesium carbonate to produce 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine.
Eigenschaften
IUPAC Name |
4-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-15(2)18-7-6-17(14-16(18)3)21-11-5-4-8-19-9-12-20-13-10-19/h6-7,14-15H,4-5,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESIDORNAHTLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCN2CCOCC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7003814 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5204412.png)

![1-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-pyrrolidinedione](/img/structure/B5204423.png)
![N-(4-fluorophenyl)-1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinamine](/img/structure/B5204431.png)

![5-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204439.png)
![3-{2-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5204445.png)
![1-[2-(allyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5204456.png)
![benzyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5204461.png)
![N-(3,5-dichlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5204478.png)

![1-(3-fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5204498.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5204513.png)
![1-[4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5204517.png)